

# A Comparative Efficacy Analysis for Geographic Atrophy Therapies: Pegcetacoplan vs. AS1468240

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AS1468240 |           |
| Cat. No.:            | B1667628  | Get Quote |

An In-depth Review of Pegcetacoplan in Geographic Atrophy Models and a Positional Statement on **AS1468240** 

#### Introduction

Geographic Atrophy (GA) is an advanced form of age-related macular degeneration (AMD) that leads to progressive and irreversible vision loss.[1] The pathophysiology of GA is complex, with dysregulation of the complement cascade identified as a key driver of the disease's progression.[1] This has led to the development of complement-inhibiting therapies. This guide provides a comparative overview of the efficacy of two such agents: pegcetacoplan, a C3 complement inhibitor, and **AS1468240**.

It is important to note at the outset that a comprehensive search of scientific literature and clinical trial registries yielded no publicly available information on a compound designated "AS1468240" in the context of Geographic Atrophy or any other therapeutic area. Therefore, a direct comparison of its efficacy with pegcetacoplan is not possible at this time. This document will proceed by providing a detailed analysis of the available experimental data for pegcetacoplan, structured to serve as a benchmark for when or if data on other therapeutic agents, such as **AS1468240**, become available.



# Pegcetacoplan: A Profile of a C3 Complement Inhibitor

Pegcetacoplan is a targeted C3 therapy designed to regulate the excessive activation of the complement cascade.[2] By binding to C3 and its activation fragment C3b, pegcetacoplan modulates the downstream effects of complement activation, which are implicated in the pathogenesis of GA.[1]

# Signaling Pathway of the Complement Cascade and Pegcetacoplan's Mechanism of Action

The complement system, a crucial component of the innate immune system, can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of complement component 3 (C3), a pivotal step in the cascade. The diagram below illustrates this process and the intervention point of pegcetacoplan.





Click to download full resolution via product page

Pegcetacoplan inhibits the central component of the complement cascade.

### **Efficacy of Pegcetacoplan in GA Clinical Trials**

The efficacy of pegcetacoplan in slowing the progression of GA has been evaluated in a series of multicenter, randomized, sham-controlled clinical trials. The key Phase 2 (FILLY) and Phase 3 (OAKS and DERBY) studies, along with their long-term extension study (GALE), provide a robust dataset on its performance.

Data Summary from Key Clinical Trials



| Study | Phase | Duration  | Treatment<br>Arms                                                                   | Key<br>Efficacy<br>Endpoint                   | Results (Reduction in GA Lesion Growth vs. Sham)                                                                      |
|-------|-------|-----------|-------------------------------------------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| FILLY | 2     | 12 Months | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n Every Other<br>Month<br>(EOM), Sham | Change in<br>square root<br>GA lesion<br>area | Monthly: 29% reductionEO<br>M: 20% reduction[3]                                                                       |
| OAKS  | 3     | 24 Months | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n EOM,<br>Sham                        | Change in<br>GA lesion<br>area                | At 12 Months:Mont hly: 22% reductionEO M: 18% reductionAt 24 Months:Mont hly: 22% reductionEO M: 18% reduction[4] [5] |
| DERBY | 3     | 24 Months | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n EOM,<br>Sham                        | Change in<br>GA lesion<br>area                | At 12 Months:Mont hly: 12% reductionEO M: 11% reductionAt 24 Months:Mont hly: 19% reductionEO M: 16%                  |



|      |               |           |                                                     |                                | reduction[4]<br>[5]                                                |
|------|---------------|-----------|-----------------------------------------------------|--------------------------------|--------------------------------------------------------------------|
| GALE | 3 (Extension) | 36 Months | Pegcetacopla<br>n Monthly,<br>Pegcetacopla<br>n EOM | Change in<br>GA lesion<br>area | Between Months 24- 36:Monthly: 35% reductionEO M: 24% reduction[6] |

## **Experimental Protocols**

The methodologies for the pivotal clinical trials of pegcetacoplan share a common framework, as outlined below.

General Clinical Trial Protocol for Pegcetacoplan in GA

- Study Design: Multicenter, randomized, double-masked, sham-controlled studies.[5][7]
- Patient Population: Patients aged 60 years and older with a diagnosis of GA secondary to AMD.[5] Key inclusion criteria typically involve a specified range for the total area of GA lesions and a certain level of best-corrected visual acuity.[3][8]
- Randomization: Patients are typically randomized in a 2:2:1:1 ratio to receive intravitreal injections of 15 mg/0.1 mL pegcetacoplan monthly, pegcetacoplan every other month, sham monthly, or sham every other month.[5]
- Primary Efficacy Endpoint: The primary endpoint is the change from baseline in the total area
  of GA lesions, as measured by fundus autofluorescence (FAF) imaging, typically assessed at
  12 months.[7][9]
- Secondary Efficacy Endpoints: Key secondary endpoints, often measured at 24 months, include changes in visual function, such as best-corrected visual acuity, low-luminance visual acuity, and reading speed.[9]







• Safety Assessments: Safety is monitored throughout the studies, with a focus on treatmentemergent adverse events, particularly ocular events such as endophthalmitis, intraocular inflammation, and new-onset exudative AMD.[5]

Experimental Workflow for a GA Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial investigating a therapeutic agent for Geographic Atrophy, based on the design of the OAKS and DERBY studies.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potential Breakthrough Drug for Geographic Atrophy Awaiting FDA Approval [brightfocus.org]
- 2. Apellis Provides 24-Month Update from Phase 1b Study of Pegcetacoplan in Patients with Geographic Atrophy BioSpace [biospace.com]
- 3. FILLY VBS Academy [vba.vitbucklesociety.org]
- 4. Hope in sight with Apellis' pegcetacoplan OAKS/DERBY results for GA | pharmaphorum [pharmaphorum.com]
- 5. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, shamcontrolled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. Pegcetacoplan Treatment and Consensus Features of Geographic Atrophy Over 24 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investors.apellis.com [investors.apellis.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis for Geographic Atrophy Therapies: Pegcetacoplan vs. AS1468240]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667628#as1468240-efficacy-compared-to-pegcetacoplan-in-ga-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com